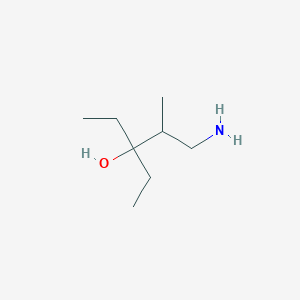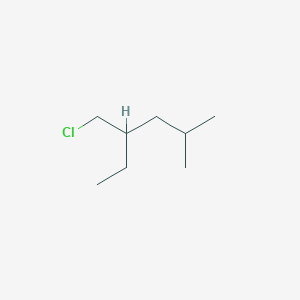![molecular formula C15H17ClN2S B13202411 1-{[5-(4-Chlorophenyl)thiophen-2-YL]methyl}piperazine](/img/structure/B13202411.png)
1-{[5-(4-Chlorophenyl)thiophen-2-YL]methyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[5-(4-Chlorophenyl)thiophen-2-YL]methyl}piperazine is a chemical compound with the molecular formula C15H17ClN2S and a molecular weight of 292.8 g/mol . This compound features a piperazine ring substituted with a thiophene ring, which is further substituted with a 4-chlorophenyl group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-(4-Chlorophenyl)thiophen-2-YL]methyl}piperazine typically involves the reaction of 5-(4-chlorophenyl)thiophene-2-carbaldehyde with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1-{[5-(4-Chlorophenyl)thiophen-2-YL]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Applications De Recherche Scientifique
1-{[5-(4-Chlorophenyl)thiophen-2-YL]methyl}piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as organic semiconductors
Mécanisme D'action
The mechanism of action of 1-{[5-(4-Chlorophenyl)thiophen-2-YL]methyl}piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{[5-(3-Chlorophenyl)thiophen-2-YL]methyl}piperazine: Similar structure but with a different position of the chlorine atom on the phenyl ring.
Thiophene-Linked 1,2,4-Triazoles: Compounds with a thiophene ring linked to a triazole ring, exhibiting different biological activities.
Uniqueness
1-{[5-(4-Chlorophenyl)thiophen-2-YL]methyl}piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H17ClN2S |
|---|---|
Poids moléculaire |
292.8 g/mol |
Nom IUPAC |
1-[[5-(4-chlorophenyl)thiophen-2-yl]methyl]piperazine |
InChI |
InChI=1S/C15H17ClN2S/c16-13-3-1-12(2-4-13)15-6-5-14(19-15)11-18-9-7-17-8-10-18/h1-6,17H,7-11H2 |
Clé InChI |
VXUNONFOQZKITE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=CC=C(S2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


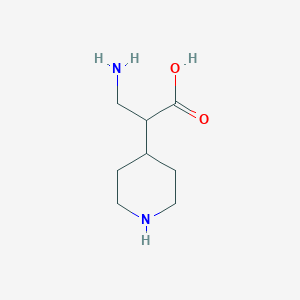

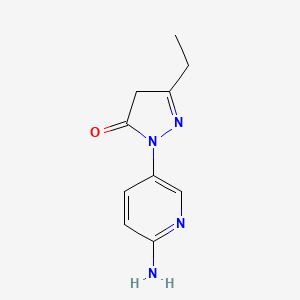


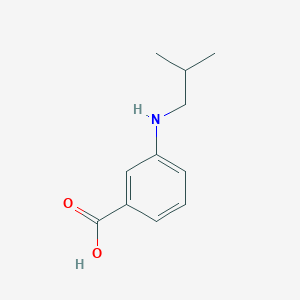
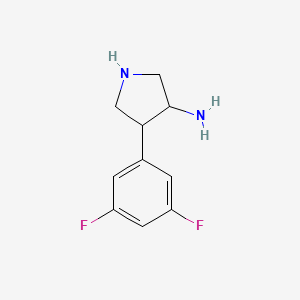
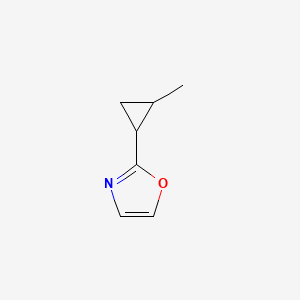
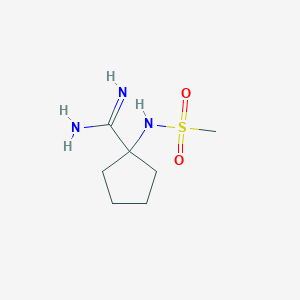
![5-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13202379.png)
![3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one](/img/structure/B13202382.png)
![3-Chloro-2-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13202387.png)
